2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
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Description
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.22737416 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin 3 (NK3) receptor . The NK3 receptor is a G-protein-coupled receptor found in the central nervous system and peripheral tissues. It plays a crucial role in neuroendocrine regulation and neurotransmission .
Mode of Action
Fezolinetant acts as a selective antagonist at the NK3 receptor . By binding to this receptor, it prevents the action of its natural ligand, Neurokinin B (NKB). This inhibition modulates the signaling pathways downstream of the NK3 receptor .
Biochemical Pathways
The antagonistic action of Fezolinetant on the NK3 receptor affects several biochemical pathways. Primarily, it disrupts the normal signaling of NKB, leading to altered neurotransmission and neuroendocrine regulation . The exact downstream effects can vary depending on the specific cellular context and the distribution of NK3 receptors.
Pharmacokinetics
It is known that the compound has good solubility in dmso , which may influence its absorption and distribution.
Result of Action
The molecular and cellular effects of Fezolinetant’s action depend on the specific physiological context. By inhibiting NK3 receptor signaling, it can modulate neuroendocrine functions and neurotransmission . The exact outcomes can vary widely and are subject to ongoing research.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolo[4,3-a]pyrazine derivatives , it may interact with various enzymes and proteins
Cellular Effects
Given its structural features, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15-4-6-18(7-5-15)11-24-19(29)14-28-22(30)27-9-8-23-20(21(27)25-28)26-12-16(2)10-17(3)13-26/h4-9,16-17H,10-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZOUOLBMLVESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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